molecular formula C15H14O2 B11948072 2'-(Allyloxy)[1,1'-biphenyl]-2-ol CAS No. 76779-62-9

2'-(Allyloxy)[1,1'-biphenyl]-2-ol

Cat. No.: B11948072
CAS No.: 76779-62-9
M. Wt: 226.27 g/mol
InChI Key: KVSUNYAWLODAJH-UHFFFAOYSA-N
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Description

2’-(Allyloxy)[1,1’-biphenyl]-2-ol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an allyloxy group attached to one of the phenyl rings and a hydroxyl group on the other phenyl ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Allyloxy)[1,1’-biphenyl]-2-ol typically involves the allylation of 2-hydroxybiphenyl. One common method includes the reaction of 2-hydroxybiphenyl with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 2’-(Allyloxy)[1,1’-biphenyl]-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-(Allyloxy)[1,1’-biphenyl]-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a biphenyl derivative with a reduced allyloxy group.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2’-allyloxybiphenyl-2-one.

    Reduction: Formation of 2’-allyloxybiphenyl.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’-(Allyloxy)[1,1’-biphenyl]-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-(Allyloxy)[1,1’-biphenyl]-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyloxy group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(Allyloxy)[1,1’-biphenyl]-2-ol is unique due to its biphenyl structure, which provides rigidity and stability. The presence of both allyloxy and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

76779-62-9

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-(2-prop-2-enoxyphenyl)phenol

InChI

InChI=1S/C15H14O2/c1-2-11-17-15-10-6-4-8-13(15)12-7-3-5-9-14(12)16/h2-10,16H,1,11H2

InChI Key

KVSUNYAWLODAJH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC=C1C2=CC=CC=C2O

Origin of Product

United States

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